molecular formula C9H6N2O3 B566287 5-Pyridin-4-YL-oxazole-2-carboxylic acid CAS No. 857521-75-6

5-Pyridin-4-YL-oxazole-2-carboxylic acid

Cat. No.: B566287
CAS No.: 857521-75-6
M. Wt: 190.158
InChI Key: AIZAUOQHJVVJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-4-YL-oxazole-2-carboxylic acid is an aromatic heterocyclic compound with a molecular formula of C9H6N2O3. This compound features a pyridine ring fused to an oxazole ring, with a carboxylic acid functional group at the 2-position of the oxazole ring. It is known for its diverse applications in medicinal chemistry and as a building block for various chemical syntheses .

Biochemical Analysis

Cellular Effects

The effects of 5-Pyridin-4-YL-oxazole-2-carboxylic acid on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated moderate effects on renal cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450 . These metabolic processes result in the formation of metabolites that can have distinct biological activities and contribute to the overall pharmacokinetic profile of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-YL-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxylic acid with an appropriate oxazole precursor in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-YL-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the pyridine or oxazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyridin-4-YL-oxazole-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and an oxazole ring with a carboxylic acid group makes it a versatile compound for various applications in research and industry .

Biological Activity

5-Pyridin-4-YL-oxazole-2-carboxylic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H6N2O3C_9H_6N_2O_3. It features a pyridine ring and an oxazole moiety, which are both significant in terms of biological interactions. The presence of these functional groups contributes to its binding affinity to various biological targets.

The primary mechanism through which this compound exerts its biological effects is through modulation of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in neurotransmission and are implicated in several neurological disorders including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

Key Findings:

  • Nicotinic Receptor Activity : The compound has been shown to enhance cholinergic signaling by acting as an agonist at nAChRs, which may lead to improved cognitive function and neuroprotection .
  • Anti-Cancer Properties : Recent studies suggest that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description References
Nicotinic Agonism Enhances cholinergic signaling; potential use in cognitive disorders
Cytotoxicity Induces apoptosis in cancer cell lines (e.g., MCF-7, U-937)
Neuroprotective Effects Protects neurons from damage in models of neurodegeneration
Analgesic Properties Potential use in pain management

Case Studies

  • Neuroprotective Effects in Animal Models :
    A study demonstrated that administration of this compound in rodent models resulted in significant improvements in memory retention and cognitive performance on behavioral tests. This suggests a protective effect against neurodegenerative processes .
  • Cytotoxic Activity Against Cancer Cells :
    In vitro studies have shown that this compound exhibits significant cytotoxicity against human leukemia cell lines with IC50 values in the sub-micromolar range. Flow cytometry analysis indicated that the compound induces apoptosis through activation of the caspase pathway, highlighting its potential as an anti-cancer agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption characteristics; however, further research is needed to evaluate its metabolism and excretion profiles.

Properties

IUPAC Name

5-pyridin-4-yl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZAUOQHJVVJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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